![molecular formula C9H10FNO5S B13551845 3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)
3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is a chemical compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to an N-ethylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . These reagents facilitate the formation of the C-SO₂F bond, which is crucial for the synthesis of the desired compound.
Industrial Production Methods
Industrial production of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate may involve large-scale reactions using similar fluorosulfonylating reagents under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phenol derivatives and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids.
Aplicaciones Científicas De Investigación
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a candidate for drug development and discovery.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biological molecules.
Mecanismo De Acción
The mechanism of action of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biological pathways, making the compound useful for studying protein function and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
3-(Fluorosulfonyl)benzoic acid: Similar in structure but lacks the N-ethylcarbamate group.
Sulfonyl Fluorides: A broader class of compounds with similar reactivity but different substituents on the phenyl ring.
Uniqueness
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is unique due to the presence of both the fluorosulfonyl and N-ethylcarbamate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable for applications requiring specific interactions with biological molecules or for the synthesis of complex organic compounds.
Propiedades
Fórmula molecular |
C9H10FNO5S |
|---|---|
Peso molecular |
263.24 g/mol |
Nombre IUPAC |
(3-fluorosulfonyloxyphenyl) N-ethylcarbamate |
InChI |
InChI=1S/C9H10FNO5S/c1-2-11-9(12)15-7-4-3-5-8(6-7)16-17(10,13)14/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
BPARPABCEMHDDO-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)OC1=CC(=CC=C1)OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)
![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)

![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)

![{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13551797.png)
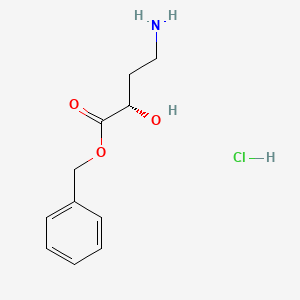
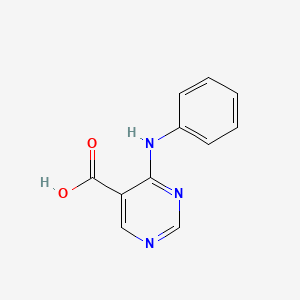

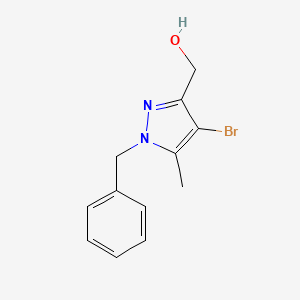
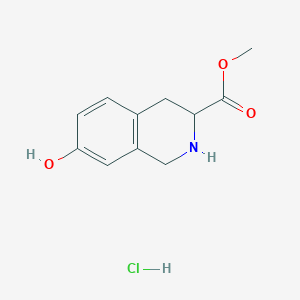

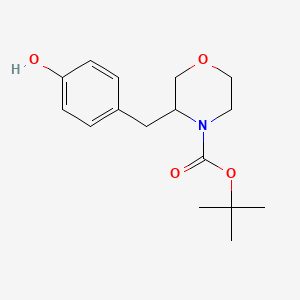
![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)
